REACTION_CXSMILES
|
[CH:1]1([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC.S(OC)(O)(=O)=[O:39].NCP(=O)(O)O>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].OO>[O:39]1[CH:4]2[CH:3]1[CH2:2][CH:1]([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])[CH2:6][CH2:5]2 |f:1.2,4.5.6.7.8|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CCC1)C(=O)OCC=C
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Name
|
methyl hydrogensulfate trioctylammonium
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Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC.S(=O)(=O)(O)OC
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
NCP(O)(O)=O
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
OO
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A three neck flask of 500 mL equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
|
The flask was heated on the oil bath
|
Type
|
WAIT
|
Details
|
the solution as it was for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
surplus hydrogen peroxide was removed by 300 ml of a saturated sodium thiosulfate aqueous solution
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Type
|
EXTRACTION
|
Details
|
Then, the solution was extracted twice with 200 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate solution thus obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried on anhydrous sodium sulfate for a night
|
Type
|
CUSTOM
|
Details
|
was removed by means of a rotary evaporator
|
Type
|
ADDITION
|
Details
|
filled with 25% hydrous silica gel
|
Reaction Time |
180 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C2CC(CCC21)C(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 8714.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |